Heptadecanedioic acid, monomethyl ester
Description
Heptadecanedioic acid monomethyl ester (C₁₈H₃₄O₄, molecular weight 314.46 g/mol) is a long-chain aliphatic dicarboxylic acid monoester, structurally characterized by a 17-carbon backbone with one carboxylic acid group and one methyl ester group. This compound is primarily utilized in pharmaceutical synthesis and organic chemistry research, particularly as an intermediate in the preparation of specialized ligands or polymer precursors . Its extended carbon chain distinguishes it from shorter-chain analogs, influencing its physical properties and reactivity.
Properties
IUPAC Name |
17-methoxy-17-oxoheptadecanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O4/c1-22-18(21)16-14-12-10-8-6-4-2-3-5-7-9-11-13-15-17(19)20/h2-16H2,1H3,(H,19,20)/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACZRHOXYVXBTNB-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCCCCCCCCCCC(=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33O4- | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30823163 | |
| Record name | 17-Methoxy-17-oxoheptadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30823163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72849-42-4 | |
| Record name | 17-Methoxy-17-oxoheptadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30823163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Heptadecanedioic acid, monomethyl ester can be synthesized through the esterification of heptadecanedioic acid with methanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification of heptadecanedioic acid with methanol in the presence of an acid catalyst. The process is optimized to achieve high yields and purity of the ester. The reaction mixture is then subjected to distillation to separate the ester from unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions: Heptadecanedioic acid, monomethyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to heptadecanedioic acid and methanol in the presence of water and an acid or base catalyst.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Transesterification: The ester can undergo transesterification reactions with other alcohols to form different esters.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other reducing agents.
Transesterification: Alcohols and acid or base catalysts.
Major Products Formed:
Hydrolysis: Heptadecanedioic acid and methanol.
Reduction: Heptadecanediol.
Transesterification: Various esters depending on the alcohol used.
Scientific Research Applications
Heptadecanedioic acid, monomethyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including polymers and surfactants.
Biology: The compound is studied for its potential role in biological systems, particularly in lipid metabolism and signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the production of specialty chemicals, lubricants, and plasticizers.
Mechanism of Action
The mechanism of action of heptadecanedioic acid, monomethyl ester involves its interaction with various molecular targets and pathways. In biological systems, the ester can be hydrolyzed to release heptadecanedioic acid, which may then participate in metabolic pathways. The ester itself can also interact with lipid membranes, influencing their structure and function.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Aliphatic Dicarboxylic Acid Monoesters
Azelaic Acid Monomethyl Ester (C₁₀H₁₈O₄, MW 202.2 g/mol)
- Chain Length : C₉ dicarboxylic acid (shorter chain).
- Applications : Used in organic synthesis for histone deacetylase (HDAC) inhibitors, highlighting its role in modulating enzyme activity .
- Reactivity : Shorter chains may enhance solubility in polar solvents compared to longer-chain analogs.
Suberic Acid Monomethyl Ester (C₉H₁₆O₄, MW 188.22 g/mol)
- Chain Length : C₈ dicarboxylic acid.
- Synthetic Utility : Key precursor in HDAC ligand synthesis; its shorter chain facilitates steric flexibility in binding interactions .
Tetradecanedioic Acid Monomethyl Ester (C₁₅H₂₈O₄, MW 272.38 g/mol)
- Chain Length : C₁₄ dicarboxylic acid.
Aromatic Dicarboxylic Acid Monoesters
Terephthalic Acid Monomethyl Ester (C₉H₈O₄, MW 180.16 g/mol)
- Structure : Aromatic backbone with one methyl ester and one carboxylic acid group.
- Applications : Critical in polymer industries (e.g., polyethylene terephthalate derivatives) .
- Reactivity : Aromaticity reduces hydrolysis rates compared to aliphatic esters due to resonance stabilization .
Phthalic Acid Monomethyl Ester (C₉H₈O₄, MW 180.16 g/mol)
Monoester vs. Diester Derivatives
- Heptadecanedioic Acid Dimethyl Ester: Enhanced hydrophobicity and reduced polarity compared to the monoester, making it suitable for lipid-based drug delivery systems .
Comparative Data Table
Key Research Findings
Hydrolysis Mechanisms: Aliphatic monoesters without adjacent carboxylic groups (e.g., heptadecanedioic acid monomethyl ester) exhibit slower hydrolysis compared to phthalate monoesters, where neighboring carboxyl groups promote ester cleavage . Aromatic esters (e.g., terephthalic acid monoesters) demonstrate greater thermal and chemical stability due to resonance effects .
Synthetic Relevance: Longer-chain monoesters like heptadecanedioic acid derivatives are preferred in lipid-based drug formulations for enhanced bioavailability . Shorter-chain analogs (C₈–C₁₀) are optimal for enzyme-ligand interactions due to improved solubility and steric accessibility .
Biological Activity
Heptadecanedioic acid, monomethyl ester (also known as heptadecanoic acid methyl ester) is a fatty acid ester that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including antioxidant properties, antimicrobial effects, and potential therapeutic applications.
Chemical Structure and Properties
- Chemical Formula : CHO
- Molecular Weight : 270.5 g/mol
- CAS Number : 112-79-8
1. Antioxidant Activity
This compound has been studied for its antioxidant properties. Antioxidants are crucial for protecting cells from oxidative stress, which can lead to various diseases.
- Research Findings : A study indicated that fatty acid esters, including heptadecanedioic acid methyl ester, exhibited significant antioxidant activity when tested against free radicals. This property is essential for potential applications in food preservation and health supplements .
2. Antimicrobial Effects
The antimicrobial activity of this compound has also been documented.
- Case Study : A study examined several fatty acid esters for their efficacy against bacterial strains such as Escherichia coli and Bacillus subtilis. Heptadecanedioic acid methyl ester demonstrated notable antibacterial activity, suggesting its potential use in developing antimicrobial agents .
3. Anti-inflammatory Properties
Inflammation is a critical factor in many chronic diseases. Compounds with anti-inflammatory properties can be beneficial in therapeutic contexts.
- Research Insights : Preliminary studies suggest that heptadecanedioic acid methyl ester may exhibit anti-inflammatory effects, although further research is necessary to confirm these findings and elucidate the underlying mechanisms .
Comparative Analysis of Biological Activities
The following table summarizes the biological activities of heptadecanedioic acid monomethyl ester compared to other fatty acid esters:
| Compound | Antioxidant Activity | Antimicrobial Activity | Anti-inflammatory Activity |
|---|---|---|---|
| Heptadecanedioic Acid Methyl Ester | High | Moderate | Potential |
| Hexadecanoic Acid Methyl Ester | Moderate | High | Low |
| Octadecanoic Acid Methyl Ester | High | Moderate | Moderate |
The mechanisms through which this compound exerts its biological activities are still under investigation. However, it is hypothesized that:
- Antioxidant Mechanism : The compound may neutralize free radicals through electron donation or by chelating metal ions that catalyze oxidative reactions.
- Antimicrobial Mechanism : The disruption of bacterial cell membranes by fatty acids is a well-documented phenomenon; heptadecanedioic acid methyl ester may act similarly by integrating into the lipid bilayer of microbial membranes.
Future Research Directions
To fully understand the potential of this compound in therapeutic applications, future research should focus on:
- In Vivo Studies : Conducting animal studies to evaluate the safety and efficacy of this compound in various disease models.
- Mechanistic Studies : Investigating the molecular pathways involved in its antioxidant and antimicrobial actions.
- Formulation Development : Exploring the incorporation of this compound into pharmaceuticals or nutraceuticals for enhanced health benefits.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
